REACTION_CXSMILES
|
N1C=CC(C2SC=C(C([N:14]=[N+:15]=[N-:16])=O)N=2)=CC=1.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1C1SC=C(C(O)=O)N=1.[OH-].[Na+:32].C(Cl)(=O)C(Cl)=O>O>[N-:14]=[N+:15]=[N-:16].[Na+:32].[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[N:14]=[N+:15]=[N-:16] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1SC=C(N1)C(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C=CC(C2SC=C(C([N:14]=[N+:15]=[N-:16])=O)N=2)=CC=1.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1C1SC=C(C(O)=O)N=1.[OH-].[Na+:32].C(Cl)(=O)C(Cl)=O>O>[N-:14]=[N+:15]=[N-:16].[Na+:32].[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[N:14]=[N+:15]=[N-:16] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1SC=C(N1)C(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C=CC(C2SC=C(C([N:14]=[N+:15]=[N-:16])=O)N=2)=CC=1.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1C1SC=C(C(O)=O)N=1.[OH-].[Na+:32].C(Cl)(=O)C(Cl)=O>O>[N-:14]=[N+:15]=[N-:16].[Na+:32].[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[N:14]=[N+:15]=[N-:16] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1SC=C(N1)C(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |